molecular formula C12H13N3O B2747805 2-(3-Methoxyazetidin-1-yl)quinoxaline CAS No. 2097918-84-6

2-(3-Methoxyazetidin-1-yl)quinoxaline

Cat. No.: B2747805
CAS No.: 2097918-84-6
M. Wt: 215.256
InChI Key: AIRZJLWBRWQTAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxyazetidin-1-yl)quinoxaline is a compound that belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyazetidin-1-yl)quinoxaline typically involves the reaction of quinoxaline derivatives with azetidine derivatives under specific conditions. One common method includes the use of 2-chloro-3-(piperazin-2-yl)quinoxaline and 3-methoxyazetidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyazetidin-1-yl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methoxyazetidin-1-yl)quinoxaline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antiviral activities.

    Industry: Used in the development of new materials, such as dyes and fluorescent materials

Mechanism of Action

The mechanism of action of 2-(3-Methoxyazetidin-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, inhibiting their function and leading to cell death in cancer cells. It may also interfere with the replication of viruses by targeting viral enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyazetidin-1-yl)quinoxaline is unique due to the presence of the azetidine ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other quinoxaline derivatives and may contribute to its specific interactions with molecular targets .

Properties

IUPAC Name

2-(3-methoxyazetidin-1-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-16-9-7-15(8-9)12-6-13-10-4-2-3-5-11(10)14-12/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRZJLWBRWQTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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